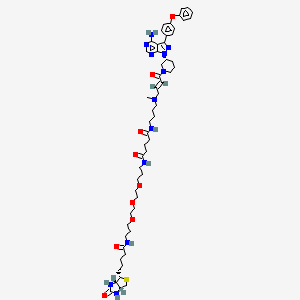
BMS-191095
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS 191095 is a potent and selective mitochondrial ATP-sensitive potassium channel opener. It is known for its ability to improve postischemic recovery of function and reduce lactate dehydrogenase release in isolated rat hearts . This compound is devoid of peripheral vasodilating activity, making it a unique and valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 191095 involves several steps, including the formation of a benzopyran ring and the introduction of various functional groups. The key steps include:
- Formation of the benzopyran ring.
- Introduction of the 4-chlorophenyl group.
- Addition of the imidazol-2-ylmethyl group.
- Formation of the final product through a series of purification steps .
Industrial Production Methods
Industrial production methods for BMS 191095 are not widely documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
BMS 191095 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving BMS 191095 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from the reactions of BMS 191095 depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield a range of substituted products .
Scientific Research Applications
BMS 191095 has several scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial ATP-sensitive potassium channels.
Biology: Employed in research on platelet aggregation and mitochondrial function.
Medicine: Investigated for its potential cardioprotective effects in ischemia/reperfusion injury.
Industry: Utilized in the development of new therapeutic agents targeting mitochondrial channels
Mechanism of Action
BMS 191095 exerts its effects by selectively activating mitochondrial ATP-sensitive potassium channels. This activation leads to the inhibition of human platelet aggregation and the protection of cardiomyocytes during ischemia/reperfusion injury. The molecular targets involved include mitochondrial potassium channels, which play a crucial role in maintaining cellular homeostasis and protecting cells from stress .
Comparison with Similar Compounds
Similar Compounds
BMS 180448: Another cardioselective mitochondrial ATP-sensitive potassium channel opener with similar cardioprotective effects.
Lemakalim: A potent cardio-nonselective ATP-sensitive potassium channel opener.
SKP-450: Another cardio-nonselective ATP-sensitive potassium channel opener.
Uniqueness of BMS 191095
BMS 191095 is unique due to its selective activation of mitochondrial ATP-sensitive potassium channels and its lack of peripheral vasodilating activity. This makes it a valuable tool for studying mitochondrial function and developing new therapeutic agents targeting these channels .
Properties
IUPAC Name |
(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIKIPXIDLITMP-LEWJYISDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166095-21-2 |
Source


|
| Record name | BMS-191095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-191095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














